1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine
Overview
Description
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine is a useful research compound. Its molecular formula is C13H26N2O and its molecular weight is 226.36 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily targets the κ opioid receptor, inhibiting its activity. This interaction is crucial as the κ opioid receptor is involved in modulating pain, mood, and stress responses. By blocking this receptor, this compound can potentially alleviate conditions such as depression, anxiety, and drug addiction .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the κ opioid receptor, this compound can alter the downstream signaling pathways, leading to changes in gene expression that promote neuroprotection and reduce neuroinflammation . Additionally, it can impact cellular metabolism by affecting the energy balance and metabolic flux within the cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the κ opioid receptor. This binding inhibits the receptor’s activity, preventing the usual downstream signaling that would occur upon receptor activation. This inhibition can lead to enzyme modulation, either inhibiting or activating specific enzymes involved in the signaling pathways. Furthermore, changes in gene expression are observed, which contribute to the compound’s therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained neuroprotective effects, although the exact duration of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the κ opioid receptor without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways that include interactions with various enzymes and cofactors. The compound undergoes metabolic transformations that can affect its activity and efficacy. These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the cells . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues. The compound’s ability to cross the blood-brain barrier is particularly important for its therapeutic effects on neurological conditions .
Subcellular Localization
This compound exhibits specific subcellular localization that influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with the κ opioid receptor and other biomolecules involved in its mechanism of action .
Properties
IUPAC Name |
1-ethyl-N-(oxan-4-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-15-7-3-13(4-8-15)14-11-12-5-9-16-10-6-12/h12-14H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSUJOSHVJDLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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